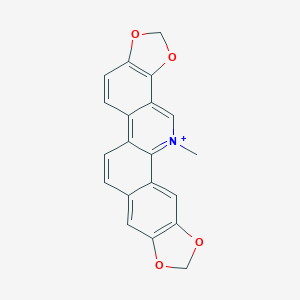

Sanguinarin

Übersicht

Beschreibung

Sanguinarin ist ein polyzyklisches quaternäres Alkaloid, das aus verschiedenen Pflanzenarten gewonnen wird, darunter Sanguinaria canadensis (Blutwurzel), Argemone mexicana (Mexikanischer Stacheliger Mohn), Chelidonium majus und Macleaya cordata . Es ist bekannt für seine toxischen Eigenschaften, insbesondere für seine Fähigkeit, tierische Zellen durch Hemmung des Na+/K±ATPase-Transmembranproteins abzutöten . Historisch gesehen wurde this compound in der traditionellen Medizin für seine angeblichen therapeutischen Eigenschaften verwendet, obwohl seine Verwendung aufgrund seiner Toxizität heute stärker eingeschränkt ist .

Wissenschaftliche Forschungsanwendungen

Sanguinarine has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound to study the interactions of alkaloids with nucleic acids . In biology and medicine, sanguinarine has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . It also exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics . Additionally, sanguinarine has been investigated for its anti-inflammatory and anti-parasitic activities .

Wirkmechanismus

Target of Action

Sanguinarine, a benzophenanthridine plant alkaloid, has been found to interact with several targets. It forms strong complexes with nucleic acids , which is considered to be one of the important determinants for its therapeutic action, particularly the anticancer activity . It also targets the Na±K±ATPase transmembrane protein , killing animal cells through its action on this protein . Furthermore, it exhibits antifungal activity against Candida albicans by inhibiting ergosterol synthesis .

Mode of Action

Sanguinarine’s mode of action is multifaceted. It undergoes photochemical changes and forms strong complexes with nucleic acids . This interaction with nucleic acids is considered to be a significant factor in its anticancer activity . In the case of Candida albicans, sanguinarine inhibits ergosterol synthesis, leading to cell membrane damage and a reduction in ergosterol content exceeding 90% . It also acts on the Na±K±ATPase transmembrane protein, causing cell death .

Biochemical Pathways

Sanguinarine affects several biochemical pathways. It has been found to induce ferroptosis by regulating the ROS/BACH1/HMOX1 signaling pathway in prostate cancer . It also induces the release of membrane-bound cell wall autolytic enzymes, leading to cell lysis .

Pharmacokinetics

The pharmacokinetic properties of sanguinarine have been studied in silico. ADMET parameters and oral bioavailability were evaluated using the PkCSM and SwissADME platforms, respectively . These studies suggest that sanguinarine has good predictive pharmacokinetic ADMET profiles .

Result of Action

Sanguinarine’s action results in various molecular and cellular effects. It causes cell death by acting on the Na±K±ATPase transmembrane protein . When applied to the skin, it may cause a massive scab of dead flesh where it killed the cells . In Candida albicans, it leads to cell membrane damage and a significant reduction in ergosterol content .

Action Environment

The action of sanguinarine can be influenced by environmental factors. It is known to undergo photochemical changes , which could potentially be influenced by light exposure. Additionally, the biosynthesis of sanguinarine and other benzophenanthridine alkaloids in plants can be influenced by environmental factors . .

Biochemische Analyse

Biochemical Properties

Sanguinarine interacts with various enzymes, proteins, and other biomolecules. It forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action, particularly the anticancer activity . It also shows binding to functional proteins like serum albumins, lysozyme, and hemoglobin .

Cellular Effects

Sanguinarine has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation, migration, and lumen formation of HUVECs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit tumor growth and tumor angiogenesis of subcutaneously transplanted tumors in Lewis lung cancer mice .

Molecular Mechanism

Sanguinarine exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, sanguinarine shows changes in its effects. It has been observed to significantly decrease cell stiffness and traction force, inhibit reactivity of ASMCs to histamine, and disrupt the fiber structures in ASMCs in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of sanguinarine vary with different dosages in animal models. In a study on Schistosoma mansoni, a single dose of 5 mg/kg/day of sanguinarine reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1%, and female worms at 52.0%, 39.1%, 52.7%, and 20.2%, respectively .

Metabolic Pathways

Sanguinarine is involved in various metabolic pathways. It is mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .

Transport and Distribution

Sanguinarine is transported and distributed within cells and tissues. It has been found that sanguinarine impairs the acidic environment of lysosomes by inhibiting cathepsin D maturation .

Subcellular Localization

The subcellular localization of sanguinarine and its effects on its activity or function have been studied. It has been found that sanguinarine biosynthetic enzymes are localized to three subcellular compartments: the cytosol, nucleus, and endoplasmic reticulum . This alternating localization indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of sanguinarine metabolism .

Vorbereitungsmethoden

Sanguinarin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion der Verbindung aus den Wurzeln von Sanguinaria canadensis und anderen verwandten Arten . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um das Alkaloid aus dem Pflanzenmaterial zu isolieren. Industrielle Produktionsmethoden können die Verwendung biotechnologischer Ansätze beinhalten, um die Ausbeute an this compound aus pflanzlichen Quellen zu erhöhen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es sich mit DNA und RNA interkaliert und deren Synthese beeinflusst . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. In der Chemie wird es als Modellverbindung verwendet, um die Wechselwirkungen von Alkaloiden mit Nukleinsäuren zu untersuchen . In der Biologie und Medizin hat this compound als Antikrebsmittel vielversprechend gezeigt, da es die Apoptose in Krebszellen induzieren kann . Es zeigt auch antimikrobielle Eigenschaften, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht . Zusätzlich wurde this compound auf seine entzündungshemmenden und antiparasitären Wirkungen untersucht .

Wirkmechanismus

Der Hauptmechanismus, durch den this compound seine Wirkungen entfaltet, ist die Hemmung des Na+/K±ATPase-Transmembranproteins, was zum Zelltod führt . Es interferiert auch mit der Synthese von DNA und RNA, indem es sich mit diesen Nukleinsäuren interkaliert . Es wurde gezeigt, dass this compound die Apoptose in Krebszellen induziert, indem es verschiedene Zelltod-Signalwege aktiviert . Darüber hinaus verstärkt es die bakterienmembran-brechende Kapazität von Polymyxin B, einem traditionellen Antibiotikum, wodurch seine Wirksamkeit gegen gramnegative bakterielle Infektionen verstärkt wird .

Analyse Chemischer Reaktionen

Sanguinarine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate with DNA and RNA, affecting their synthesis . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of sanguinarine that may have different biological activities .

Vergleich Mit ähnlichen Verbindungen

Sanguinarin gehört zur Familie der Benzophenanthridin-Alkaloide, zu denen auch andere Verbindungen wie Chelerythrin und Dihydrothis compound gehören . Diese Verbindungen teilen ähnliche strukturelle Merkmale und biologische Aktivitäten, aber this compound ist einzigartig in seinen starken inhibitorischen Wirkungen auf das Na+/K±ATPase-Transmembranprotein . Chelerythrin zeigt beispielsweise auch antimikrobielle und Antikrebs-Eigenschaften, unterscheidet sich aber in seinen spezifischen molekularen Zielstrukturen und -wegen . Andere ähnliche Verbindungen sind Berberin, das eine andere molekulare Struktur hat, aber einige überlappende biologische Aktivitäten mit this compound teilt .

Biologische Aktivität

Sanguinarine is a naturally occurring benzophenanthridine alkaloid primarily derived from the root of Sanguinaria canadensis. It has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of sanguinarine, presenting detailed research findings, case studies, and data tables.

Sanguinarine exists in two forms: the cationic iminium and the neutral alkanolamine. Its ability to intercalate with DNA and RNA allows it to bind effectively to various proteins, influencing cellular processes. The mechanism by which sanguinarine exerts its effects includes:

- DNA Intercalation : Sanguinarine acts as an excellent intercalator, particularly in its iminium form, affecting nucleic acid function .

- Antimicrobial Activity : It induces bacterial cell lysis by promoting the release of membrane-bound autolytic enzymes .

- Antitumor Effects : Sanguinarine has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines .

Antimicrobial Activity

Sanguinarine exhibits potent antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), reporting minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/ml . The following table summarizes its antimicrobial activity:

| Pathogen | MIC (µg/ml) |

|---|---|

| Methicillin-resistant S. aureus | 1.56 - 6.25 |

| Escherichia coli | 4.0 |

| Candida albicans | 8.0 |

Anticancer Potential

Recent studies highlight sanguinarine's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of melanoma cells (A375 and RPMI-7951) and prostate cancer cells (LNCaP and DU145). The following mechanisms have been identified:

- Cell Cycle Arrest : Sanguinarine induces cell cycle blockade, leading to apoptosis in various cancer cell lines .

- Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition in models of cervical cancer .

Case Study: Cervical Cancer

A preclinical study identified sanguinarine as a dual inhibitor of AURKA and CDK2, critical targets in cervical cancer treatment. By analyzing 379 potential targets for sanguinarine and comparing them with cancer-related targets, researchers found significant overlap that suggests its multifaceted action against malignancies .

Anti-inflammatory Effects

Sanguinarine also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. A study involving the sanguinarine-chelerythrine fraction from Coptis chinensis demonstrated significant anti-inflammatory effects in rat models .

Eigenschaften

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGWHRKADIJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4752-86-7 (nitrate), 5578-73-4 (chloride) | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045204 | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-54-3 | |

| Record name | Sanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 °C | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.